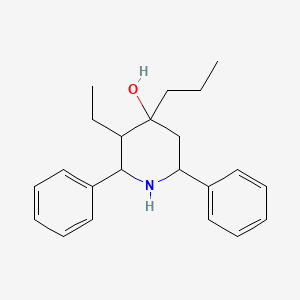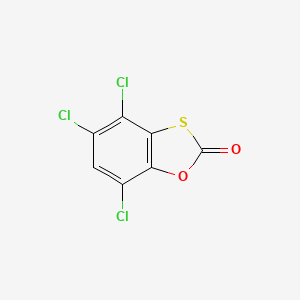![molecular formula C9H9ClN2OS2 B15152286 2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide](/img/structure/B15152286.png)
2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the chloro and acetamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a thieno[2,3-d]thiazole derivative, the chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The acetamide group is then added through acylation reactions using acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile employed .
Scientific Research Applications
2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. The chloro and acetamide groups may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-cyano-4,6-dihydro-4,4,6,6-tetramethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide
- N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
- 2-aminothiazole derivatives
Uniqueness
2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H9ClN2OS2 |
|---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H9ClN2OS2/c1-4-5(2)14-8-7(4)15-9(12-8)11-6(13)3-10/h3H2,1-2H3,(H,11,12,13) |
InChI Key |
PTAQQSKBUDHGOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1SC(=N2)NC(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6,8-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B15152205.png)


![4-methyl-N-{2-methyl-1-[4-methyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B15152219.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15152227.png)

![3-{acetyl[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B15152244.png)
![N-(3-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B15152246.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B15152254.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B15152262.png)

![N-cyclopentyl-2-oxo-2-[2-(propan-2-ylidene)hydrazinyl]acetamide](/img/structure/B15152292.png)
![N~6~,1-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15152306.png)
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(3,4-dihydroxyphenyl)ethanone]](/img/structure/B15152308.png)
